molecular formula C13H9Br2N3O2 B6068845 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B6068845
M. Wt: 399.04 g/mol
InChI Key: XQMJGQUKCMEYAI-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with pyridine-2-carbohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the type III secretion system in certain bacteria, thereby reducing their virulence . The compound may also interact with other enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structure and the presence of both bromine and hydroxyl groups on the phenyl ring. Similar compounds include:

These compounds share similar structural features but differ in the specific substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O2/c14-9-5-8(12(19)10(15)6-9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMJGQUKCMEYAI-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.